2-Ethylthioisonicotinamide monohydrochloride
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Overview
Description
2-Ethylthioisonicotinamide monohydrochloride is a chemical compound with the molecular formula C8H11ClN2S and a molecular weight of 202.70434 g/mol . . This compound is a derivative of nicotinamide and has significant applications in the field of medicine, particularly in the treatment of tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylthioisonicotinamide monohydrochloride typically involves the reaction of 2-ethylthioisonicotinamide with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction is carefully monitored to maintain the desired purity and quality standards .
Chemical Reactions Analysis
Types of Reactions
2-Ethylthioisonicotinamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2-Ethylthioisonicotinamide monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on biological systems, particularly its antibacterial properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-ethylthioisonicotinamide monohydrochloride involves the inhibition of mycolic acid synthesis, which is essential for the cell wall formation of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall, leading to cell lysis and death. The compound may act as a bacteriostatic or bactericidal agent, depending on the concentration and the susceptibility of the infecting organism .
Comparison with Similar Compounds
2-Ethylthioisonicotinamide monohydrochloride is similar to other nicotinamide derivatives such as:
Isoniazid: Another anti-tuberculosis drug that also inhibits mycolic acid synthesis.
Prothionamide: A compound similar to ethionamide with similar antibacterial properties.
Pyrazinamide: Another nicotinamide derivative used in the treatment of tuberculosis.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct pharmacological properties and effectiveness in treating drug-resistant tuberculosis .
Properties
CAS No. |
3684-73-9 |
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Molecular Formula |
C8H11ClN2S |
Molecular Weight |
202.71 g/mol |
IUPAC Name |
2-ethylpyridine-4-carbothioamide;hydrochloride |
InChI |
InChI=1S/C8H10N2S.ClH/c1-2-7-5-6(8(9)11)3-4-10-7;/h3-5H,2H2,1H3,(H2,9,11);1H |
InChI Key |
YNKSYHUKAKUZAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=S)N.Cl |
Origin of Product |
United States |
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